molecular formula C20H16F3NO5S2 B2798547 Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 893790-60-8

Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2798547
CAS No.: 893790-60-8
M. Wt: 471.47
InChI Key: SSQFLNGSXKALDR-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H16F3NO5S2 and its molecular weight is 471.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential biological activities. For instance, research has explored the synthesis of similar thiophene derivatives for their antimicrobial and antioxidant activities. Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been created and tested, showing significant antibacterial and antifungal properties as well as profound antioxidant potential (Raghavendra et al., 2016).

Moreover, the development of sulfonamide hybrids involving thiophene and benzimidazole or 1,2,4-triazole moieties has also been reported. These compounds exhibit interesting antimicrobial properties, and their synthesis involves novel methods that could be relevant for creating derivatives of Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate with similar or enhanced activities (Mabkhot et al., 2017).

Chemical Synthesis and Methodology

The compound is likely involved in the synthesis of various thiophene derivatives. Studies have shown methodologies for creating thiophene derivatives that could offer insights into novel synthesis routes or chemical modifications for this compound. For example, efficient catalysts have been used for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, a process that might be adaptable for synthesizing related thiophene derivatives (Safaei‐Ghomi et al., 2017).

Antimicrobial and Antioxidant Studies

Thiophene derivatives, including those similar to this compound, have been investigated for their antimicrobial and antioxidant properties. These studies are crucial in identifying potential applications of thiophene derivatives in medicinal chemistry and pharmaceutical research. For instance, novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds have shown significant antimicrobial activity, indicating the potential of thiophene compounds in drug development (Hussein, 2018).

Properties

IUPAC Name

ethyl 4-phenyl-3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO5S2/c1-2-28-19(25)17-18(16(12-30-17)13-6-4-3-5-7-13)31(26,27)24-14-8-10-15(11-9-14)29-20(21,22)23/h3-12,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQFLNGSXKALDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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